molecular formula C26H34Cl2O2 B14924127 (16E)-16-(2,3-dichlorobenzylidene)androstane-3,17-diol

(16E)-16-(2,3-dichlorobenzylidene)androstane-3,17-diol

Cat. No.: B14924127
M. Wt: 449.4 g/mol
InChI Key: WHQRSVDLJNJCEK-FOWTUZBSSA-N
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Description

16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL typically involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This core is then functionalized with the 2,3-dichlorophenylmethylidene group through a series of reactions, including Friedel-Crafts alkylation and subsequent reduction and oxidation steps. The final product is obtained after purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time.

Chemical Reactions Analysis

Types of Reactions

16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Halogenating agents: Chlorine, bromine

Major Products Formed

Scientific Research Applications

16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: A simple organochlorine compound used as a solvent and anesthetic.

    Dichloromethane: Another organochlorine compound with similar solvent properties.

    Trichloroethylene: Used as an industrial solvent and degreasing agent.

Uniqueness

16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34Cl2O2

Molecular Weight

449.4 g/mol

IUPAC Name

(16E)-16-[(2,3-dichlorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C26H34Cl2O2/c1-25-10-8-18(29)14-17(25)6-7-19-20(25)9-11-26(2)21(19)13-16(24(26)30)12-15-4-3-5-22(27)23(15)28/h3-5,12,17-21,24,29-30H,6-11,13-14H2,1-2H3/b16-12+

InChI Key

WHQRSVDLJNJCEK-FOWTUZBSSA-N

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=C(C(=CC=C5)Cl)Cl)/C4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=C(C(=CC=C5)Cl)Cl)C4O)C)O

Origin of Product

United States

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